REACTION_CXSMILES
|
[F:1][C:2]1([F:21])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH:4]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:3]1.Cl>CO.O1CCOCC1>[F:21][C:2]1([F:1])[CH2:7][CH2:6][NH:5][CH:4]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:3]1
|
Name
|
tert-butyl 4,4-difluoro-2-phenylpiperidine-1-carboxylate
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
FC1(CC(N(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(NCC1)C1=CC=CC=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |